molecular formula C12H7BrFNO3 B1437825 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene CAS No. 1019508-64-5

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

Cat. No. B1437825
M. Wt: 312.09 g/mol
InChI Key: LMGLRHHMSASKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene” is likely an aromatic compound due to the presence of benzene rings. It contains a bromophenoxy group, a fluoro group, and a nitro group attached to the benzene ring .


Molecular Structure Analysis

The compound likely has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The presence of electronegative atoms (bromine, fluorine, and oxygen) and a nitro group could result in regions of partial positive and negative charges, making the compound polar .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of electronegative atoms and a nitro group in this compound could result in polarity, which might affect its solubility, boiling point, and melting point .

Scientific Research Applications

  • Synthesis of Dihydropyrimidine Derivatives

    • Application : The compound is used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
    • Method : The process involves a reaction between a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
    • Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
  • Imaging Brain Norepinephrine Transporter

    • Application : A derivative of reboxetine iodinated at position 2 of the phenoxy ring, (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine [(S,S)-IPBM], was synthesized for imaging brain norepinephrine transporter (NET) using SPECT .
    • Method : (S,S)-123/125I-IPBM was synthesized in a halogen exchange reaction .
    • Results : (S,S)-123I-IPBM allowed brain NET imaging in the common marmoset with SPECT .
  • Synthesis of 1-(2-Bromophenoxy)acetone

    • Application : 1-(2-Bromophenoxy)acetone is a chemical compound that can be used in various organic synthesis applications .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway or reaction being performed .
    • Results : The outcomes obtained can also vary greatly depending on the specific synthesis pathway or reaction being performed .
  • Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative

    • Application : The compound is used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
    • Method : The process involves a reaction between a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
    • Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
  • Synthesis of 1-(2-Bromophenoxy)acetone

    • Application : 1-(2-Bromophenoxy)acetone is a chemical compound that can be used in various organic synthesis applications .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway or reaction being performed .
    • Results : The outcomes obtained can also vary greatly depending on the specific synthesis pathway or reaction being performed .
  • Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative

    • Application : The compound is used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
    • Method : The process involves a reaction between a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
    • Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Brominated and nitro compounds can be hazardous and require careful handling .

properties

IUPAC Name

1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLRHHMSASKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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